molecular formula C33H32N4O4 B3029957 ICG-001 CAS No. 847591-62-2

ICG-001

Cat. No.: B3029957
CAS No.: 847591-62-2
M. Wt: 548.6 g/mol
InChI Key: HQWTUOLCGKIECB-XZWHSSHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

ICG-001, also known as (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, primarily targets the cAMP Response Element-Binding Protein (CBP) . CBP is a co-activator of Wnt/β-catenin-mediated transcription .

Mode of Action

This compound exerts its action by binding to CBP, disrupting its interaction with β-catenin . This disruption inhibits CBP’s function as a co-activator of Wnt/β-catenin-mediated transcription . It selectively blocks the β-catenin/CBP interaction without interfering with the β-catenin/p300 interaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a complex but key role in the development and progression of various types of cancer . This compound inhibits the proliferation of cells at least partly through attenuating the FOXM1-mediated Wnt/β-catenin signaling .

Result of Action

This compound has been shown to significantly inhibit growth and metastasis of multiple cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs . It mediates growth inhibition primarily through robust induction of the G1 cell-cycle arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bone marrow stroma can induce chemoresistance in multiple myeloma cells to chemotherapeutics, but this resistance can be abrogated by this compound . .

Biochemical Analysis

Biochemical Properties

ICG-001 specifically binds to CBP, thereby disrupting its interaction with β-catenin . This action inhibits CBP function as a co-activator of Wnt/β-catenin-mediated transcription . The IC50 value of this compound, indicating its potency in inhibiting this interaction, is 3 μM .

Cellular Effects

This compound has been shown to significantly inhibit the growth and metastasis of multiple gastric cancer cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs . It has also been found to suppress the proliferation and metastasis of colon cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by robustly blocking the association of β-catenin with CBP and N-cadherin, but promoting the association of β-catenin with P300 and E-cadherin . This action does not alter the distribution and expression of β-catenin .

Temporal Effects in Laboratory Settings

This compound shows dose- and time-dependent cell growth inhibition in various cancer cell lines . It has been observed to have long-term effects on cellular function, including the suppression of growth and metastasis of gastric cancer cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to synergistically inhibit the growth of colon cancer in subcutaneous xenograft mice models and restrain metastasis in lung metastasis mice models when combined with other drugs .

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway . By binding to CBP, it disrupts the interaction between CBP and β-catenin, thereby inhibiting the function of CBP as a co-activator of Wnt/β-catenin-mediated transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICG-001 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization .

Properties

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICG-001
Reactant of Route 2
ICG-001
Reactant of Route 3
ICG-001
Reactant of Route 4
ICG-001
Reactant of Route 5
ICG-001
Reactant of Route 6
ICG-001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.